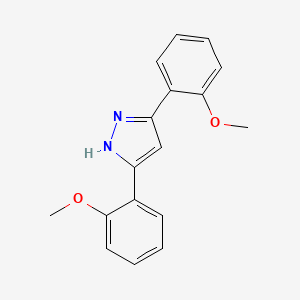
3-(chlorodifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorodifluoromethyl)-1H-pyrazole, also known as CDFP, is an organic compound used in various scientific research applications. It is an important intermediate in the synthesis of many compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-(chlorodifluoromethyl)-1H-pyrazole has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of polymers, including polyurethanes and polyesters. In addition, 3-(chlorodifluoromethyl)-1H-pyrazole has been used in the synthesis of polymers for fuel cells and batteries, as well as in the synthesis of polymers for optical materials.
Mécanisme D'action
The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole is not fully understood. It is believed to act as an inhibitor of some enzymes, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of some receptors, such as the serotonin receptor. In addition, 3-(chlorodifluoromethyl)-1H-pyrazole has been shown to interact with some nucleic acids, such as DNA and RNA.
Biochemical and Physiological Effects
3-(chlorodifluoromethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of some enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to inhibit the activity of some receptors, such as the serotonin receptor. In vivo studies have shown that 3-(chlorodifluoromethyl)-1H-pyrazole has anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(chlorodifluoromethyl)-1H-pyrazole in lab experiments is that it is relatively easy to synthesize. It can be synthesized from a variety of starting materials, and the reaction conditions are relatively mild. In addition, 3-(chlorodifluoromethyl)-1H-pyrazole is relatively stable and has a low toxicity. One of the limitations of using 3-(chlorodifluoromethyl)-1H-pyrazole in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for the use of 3-(chlorodifluoromethyl)-1H-pyrazole in scientific research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole and the development of new methods of synthesis. Another potential direction is to investigate the use of 3-(chlorodifluoromethyl)-1H-pyrazole in the synthesis of polymers and other materials. Finally, further research could be conducted on the use of 3-(chlorodifluoromethyl)-1H-pyrazole in pharmaceuticals and agrochemicals.
Méthodes De Synthèse
3-(chlorodifluoromethyl)-1H-pyrazole can be synthesized from a variety of starting materials. One method involves the reaction of 3-chlorofluoromethyl-1H-pyrazole-4-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate, which is then reacted with a nucleophilic reagent such as an amine or an alcohol to produce 3-(chlorodifluoromethyl)-1H-pyrazole. Other methods of synthesis include the reaction of 4-chloro-3-fluoromethyl-1H-pyrazole-5-carboxylic acid with a base, and the reaction of 3-chlorofluoromethyl-1H-pyrazole-4-carboxylic acid with an amine or an alcohol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chlorodifluoromethyl)-1H-pyrazole involves the reaction of difluorocarbene with 1H-pyrazole followed by chlorination of the resulting product.", "Starting Materials": [ "1H-pyrazole", "Chlorine gas", "Sodium hydroxide", "Diethyl ether", "Methanol", "Potassium carbonate", "Fluorine gas" ], "Reaction": [ "Step 1: Preparation of difluorocarbene by reacting potassium carbonate with fluorine gas in diethyl ether.", "Step 2: Addition of difluorocarbene to 1H-pyrazole in methanol to form 3-difluoromethyl-1H-pyrazole.", "Step 3: Chlorination of 3-difluoromethyl-1H-pyrazole with chlorine gas in the presence of sodium hydroxide to form 3-(chlorodifluoromethyl)-1H-pyrazole." ] } | |
Numéro CAS |
1089212-43-0 |
Nom du produit |
3-(chlorodifluoromethyl)-1H-pyrazole |
Formule moléculaire |
C4H3ClF2N2 |
Poids moléculaire |
152.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



